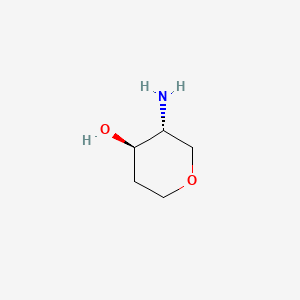

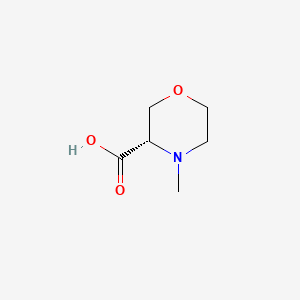

(S)-4-methylmorpholine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

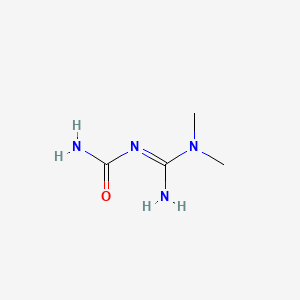

(S)-4-methylmorpholine-3-carboxylic acid (4-MMC) is a chiral building block that has gained significant attention in the field of organic synthesis due to its diverse applications. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Condensing Agent for Formation of Amides and Esters : N-methylmorpholine derivatives can act as efficient condensing agents in the synthesis of amides and esters. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used effectively for condensing carboxylic acids and amines to yield amides in good yields, highlighting its practicality in chemical synthesis (Kunishima et al., 1999).

Reduction of Carboxylic Acids to Alcohols : Carboxylic acids, including N-methylmorpholine derivatives, can be reduced to corresponding alcohols. This reduction involves activation of the carboxy function with cyanuric chloride and N-methylmorpholine, followed by reduction with aqueous sodium borohydride (Falorni et al., 1999).

Crystal Structure and Molecular Studies : The crystal structure and molecular studies of complexes involving N-methylmorpholine betaine, a related compound, have been extensively studied. These studies provide insights into the hydrogen bonding and structural characteristics of these complexes, which can be relevant for understanding the properties of (S)-4-methylmorpholine-3-carboxylic acid (Dega-Szafran et al., 2002).

Synthesis of Chiral Cyclic β-Amino Acids : N-methylmorpholine derivatives are used in the synthesis of chiral cyclic β-amino acids via asymmetric hydrogenation. This demonstrates the utility of such compounds in synthesizing biologically relevant molecules (Pousset et al., 2004).

Oxidation Catalyst : N-methylmorpholine derivatives have been studied as part of oxo osmium(VIII) complexes in oxidation reactions. This indicates potential applications in catalysis and organic synthesis (Bailey et al., 1997).

Activation of Carboxylic Acids : N-methylmorpholine is used for activating carboxylic acids in the synthesis of symmetric anhydrides and esters. This highlights its role in facilitating various chemical transformations (Pozdnev, 2009).

Biocatalyst Inhibition Study : Understanding the inhibition effects of carboxylic acids on microbial strains is crucial in biotechnological applications. N-methylmorpholine derivatives can provide insights into these effects, aiding in the engineering of robust microbial strains (Jarboe et al., 2013).

Propriétés

IUPAC Name |

(3S)-4-methylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXUSBLNCTAJP-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-methylmorpholine-3-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.